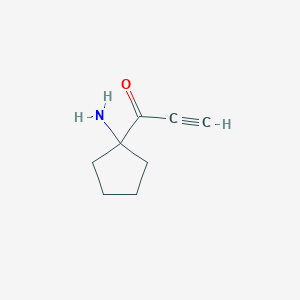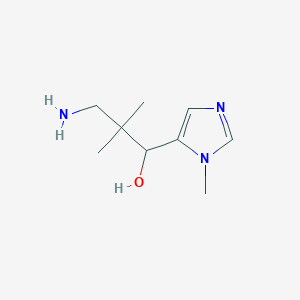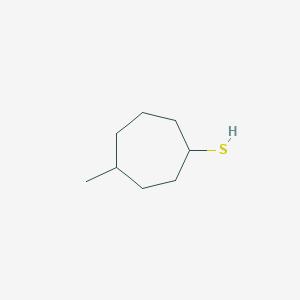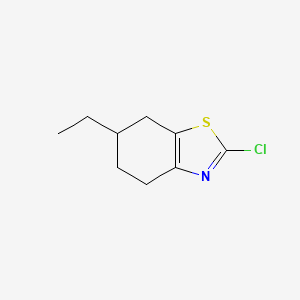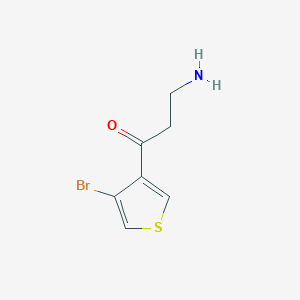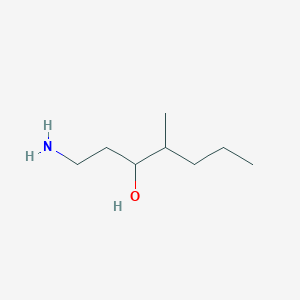
2-(1,1-Dioxidothietan-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxidothietan-3-yl)butanoic acid is a chemical compound with the molecular formula C7H12O4S It is characterized by the presence of a butanoic acid moiety attached to a 1,1-dioxidothietan group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothietan-3-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of thietane-1,1-dioxide as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidothietan-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups attached to the butanoic acid moiety .
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidothietan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxidothietan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its sulfone group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxy-2-oxo-2H-pyran-6-yl)butanoic acid: A similar compound with a pyrone ring instead of a thietane ring.
4-(1,2-Dimethylindol-3-yl)butanoic acid: Another related compound with an indole ring.
Uniqueness
2-(1,1-Dioxidothietan-3-yl)butanoic acid is unique due to its thietane ring structure, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H12O4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-(1,1-dioxothietan-3-yl)butanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-2-6(7(8)9)5-3-12(10,11)4-5/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
MCBQMAPUVMZZMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CS(=O)(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


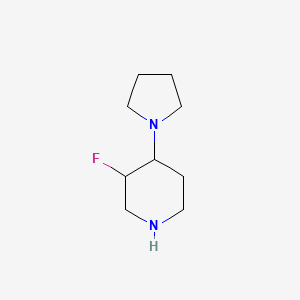
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
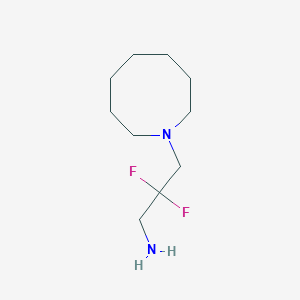
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

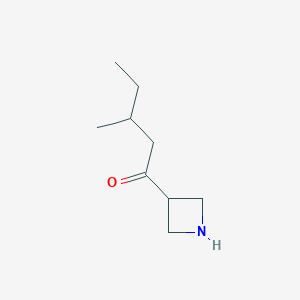
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
